molecular formula C16H20FN3O2 B14878172 Tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate

Cat. No.: B14878172
M. Wt: 305.35 g/mol
InChI Key: XTKGKRURTYBARL-UHFFFAOYSA-N
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Description

Tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with a cyano(3-fluorophenyl)methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its interactions with biological targets and its ability to modulate biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Tert-butyl 3-((cyano(3-fluorophenyl)methyl)amino)azetidine-1-carboxylate is unique due to the presence of both cyano and fluorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H20FN3O2

Molecular Weight

305.35 g/mol

IUPAC Name

tert-butyl 3-[[cyano-(3-fluorophenyl)methyl]amino]azetidine-1-carboxylate

InChI

InChI=1S/C16H20FN3O2/c1-16(2,3)22-15(21)20-9-13(10-20)19-14(8-18)11-5-4-6-12(17)7-11/h4-7,13-14,19H,9-10H2,1-3H3

InChI Key

XTKGKRURTYBARL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC(=CC=C2)F

Origin of Product

United States

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